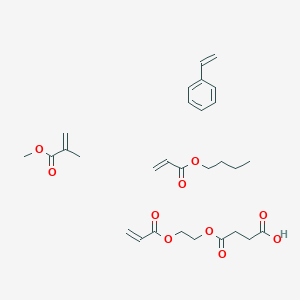

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene are all organic chemicals that have been widely used in scientific research. These chemicals have unique properties that make them useful in various fields, including chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene varies depending on their specific chemical properties and applications. For example, butyl prop-2-enoate can undergo polymerization reactions to form various polymers, while methyl 2-methylprop-2-enoate can be copolymerized with other monomers to form copolymers with unique properties. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid can be converted to various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Styrene can undergo polymerization reactions to form various polymers, such as polystyrene, which has unique properties such as high thermal stability and chemical resistance.

Biochemical And Physiological Effects

The biochemical and physiological effects of butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene also vary depending on their specific chemical properties and applications. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are generally considered safe for use in various applications, although they may cause skin irritation or respiratory problems if inhaled. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Styrene has been shown to have toxic effects on the liver and kidneys, and has been classified as a possible human carcinogen by the International Agency for Research on Cancer.

Advantages And Limitations For Lab Experiments

Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have various advantages and limitations for use in lab experiments. For example, butyl prop-2-enoate and methyl 2-methylprop-2-enoate are relatively easy to synthesize and can be used as monomers in the synthesis of various polymers. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has potential applications in the treatment of Alzheimer's disease, although more research is needed to fully understand its mechanism of action and potential side effects. Styrene has unique properties such as high thermal stability and chemical resistance, although it has been shown to have toxic effects on the liver and kidneys.

Future Directions

There are many future directions for research on butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene. For example, more research is needed on the synthesis and properties of various polymers that can be synthesized using these chemicals. Additionally, more research is needed on the potential applications of 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid in the treatment of Alzheimer's disease, as well as the potential side effects of this compound. Finally, more research is needed on the potential health effects of styrene, and ways to mitigate these effects in various applications.

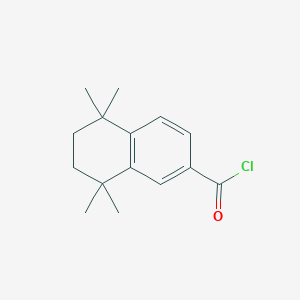

Synthesis Methods

Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of an acid chloride with an aromatic compound in the presence of a Lewis acid catalyst. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. These chemicals can also be synthesized using other methods, such as the Wittig reaction and the Heck reaction.

Scientific Research Applications

Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid, and styrene have been widely used in scientific research. For example, butyl prop-2-enoate has been used as a monomer in the synthesis of various polymers, such as polybutyl acrylate and poly(methyl methacrylate). Methyl 2-methylprop-2-enoate has been used as a monomer in the synthesis of poly(methyl methacrylate-co-methyl 2-methylprop-2-enoate), which has potential applications in drug delivery and tissue engineering. 4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid has been used as a precursor in the synthesis of various compounds, such as 4-oxo-4-(2-prop-2-enoyloxyethyl)butanoic acid, which has potential applications in the treatment of Alzheimer's disease. Styrene has been used as a monomer in the synthesis of various polymers, such as polystyrene, which has potential applications in packaging and insulation materials.

properties

CAS RN |

103885-38-7 |

|---|---|

Product Name |

Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |

Molecular Formula |

C29H40O10 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

butyl prop-2-enoate;methyl 2-methylprop-2-enoate;4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid;styrene |

InChI |

InChI=1S/C9H12O6.C8H8.C7H12O2.C5H8O2/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2H,1,3-6H2,(H,10,11);2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3 |

InChI Key |

HQLLXURLXYVVCB-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCOC(=O)CCC(=O)O |

synonyms |

Butanedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, polymer with butyl 2-propenoate, ethenylbenzene and methyl 2-methyl-2-propenoate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)